3-Nitro-4-propylaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42411-95-0 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2g/mol |
IUPAC Name |
3-nitro-4-propylaniline |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-7-4-5-8(10)6-9(7)11(12)13/h4-6H,2-3,10H2,1H3 |
InChI Key |
YJXYKDQEOIPVBD-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Canonical SMILES |
CCCC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Nitro 4 Propylaniline
Influence of Nitro and Propylamino Substituents on Aromatic Ring Reactivity
The reactivity of the aromatic ring in 3-Nitro-4-propylaniline is a consequence of the combined electronic effects of its substituents. The nitro group is a strong deactivating group, while the amino group is a strong activating group, and the propyl group is a weak activating group.
Electron-Withdrawing and Electron-Donating Effects
Substituents on a benzene (B151609) ring are broadly classified as either electron-donating groups (EDG) or electron-withdrawing groups (EWG). EDGs increase the electron density of the aromatic ring, making it more nucleophilic and more reactive towards electrophiles. wikipedia.org Conversely, EWGs decrease the electron density, rendering the ring less reactive to electrophiles but more susceptible to nucleophilic attack. wikipedia.orgwikipedia.org
Nitro Group (-NO₂) : The nitro group is a potent electron-withdrawing group. rsc.org It deactivates the aromatic ring towards electrophilic attack through two mechanisms: the inductive effect (-I) and the resonance effect (-M). nih.govpearson.com The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds (inductive effect). pearson.com Additionally, the nitro group can pull electron density out of the pi system of the ring via resonance, creating partial positive charges at the ortho and para positions. wikipedia.orgrsc.org This strong deactivating nature makes electrophilic substitution significantly slower than on unsubstituted benzene. rsc.org
Amino Group (-NH₂) : The amino group is a strong electron-donating group, primarily through its powerful resonance effect (+M). rsc.orgstackexchange.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi system, increasing the electron density, particularly at the ortho and para positions. wikipedia.org While nitrogen is more electronegative than carbon and does exert a minor electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant. wikipedia.orgstackexchange.com This makes the amino group a strong activator for electrophilic aromatic substitution. wikipedia.org
Propyl Group (-CH₂CH₂CH₃) : The propyl group, like other alkyl groups, is a weak electron-donating group. It activates the aromatic ring through the inductive effect (+I), pushing electron density into the ring through the carbon-carbon sigma bond. vanderbilt.edu
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| Nitro (-NO₂) ** | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating |
| Amino (-NH₂) ** | Electron-withdrawing (-I) | Electron-donating (+M) | Strongly Activating |
| Propyl (-C₃H₇) | Electron-donating (+I) | None | Weakly Activating |
Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions
The positions at which substitution reactions occur (regioselectivity) are also directed by the existing substituents. wikipedia.org
Electrophilic Aromatic Substitution (EAS) : In EAS, an electrophile attacks the electron-rich benzene ring. byjus.com Activating groups are typically ortho, para-directors, while deactivating groups (except halogens) are meta-directors. wikipedia.orgwikipedia.org In this compound, the amino group is the most powerful activating group and therefore dictates the position of substitution. byjus.com It strongly directs incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the propyl group, so substitution is directed to the positions ortho to the amino group (positions 2 and 6). The strong electron-donating nature of the amino group stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack through resonance. wikipedia.orgyoutube.com
Nucleophilic Aromatic Substitution (SNAr) : SNAr reactions involve a nucleophile attacking an electron-deficient aromatic ring. wikipedia.org This type of reaction is rare for benzene itself and requires the presence of at least one strong electron-withdrawing group to make the ring susceptible to attack. wikipedia.orgtandfonline.com The nitro group in this compound is a powerful activator for SNAr. wikipedia.orgnih.gov It stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance. wikipedia.org For an SNAr reaction to proceed, a good leaving group is also typically required at a position ortho or para to the electron-withdrawing group. wikipedia.org
Reactions of the Amino Group in this compound
The amino group is a versatile functional group and its reactivity is central to the chemistry of this compound.
Diazotization and Transformations of Diazonium Intermediates
Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form arenediazonium salts. chemedx.orgresearchgate.net This process is called diazotization. The reaction must be carried out in the cold (0–10 °C) because diazonium salts are unstable and can be explosive if isolated. quora.comlibretexts.org
The amino group of this compound can be converted into a diazonium group (-N₂⁺). This intermediate is highly valuable in synthesis because the diazonio group is an excellent leaving group (releasing thermodynamically stable nitrogen gas, N₂) and can be replaced by a wide variety of nucleophiles. lumenlearning.comlibretexts.org These transformations, particularly those using copper(I) salts, are known as Sandmeyer reactions. lumenlearning.com
Common Diazonium Salt Transformations libretexts.orgyoutube.comchemguide.co.uk
| Reagent(s) | Product Functional Group | Reaction Name/Type |
| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |
| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |
| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |
| KI | -I (Iodo) | Substitution |
| H₂O, Δ | -OH (Hydroxy) | Hydrolysis |
| HBF₄, Δ | -F (Fluoro) | Schiemann Reaction |
| H₃PO₂ | -H (Deamination) | Reduction |
The presence of the electron-withdrawing nitro group can slow the rate of diazotization compared to aniline (B41778) itself. quora.com
N-Acetylation and Amide Formation
The amino group of this compound can readily undergo N-acetylation to form an amide. This is typically achieved by reacting the aniline with an acetylating agent such as acetic anhydride or acetyl chloride. quora.com This reaction is a type of nucleophilic acyl substitution.
The formation of the amide is often used as a protective strategy in multi-step syntheses. The bulky acetamido group can sterically hinder reaction at the ortho positions, and it moderates the strong activating effect of the amino group, which can prevent unwanted side reactions like polysubstitution during electrophilic aromatic substitution. libretexts.org The reactivity of aniline derivatives in direct amidation reactions is influenced by other substituents on the ring; electron-donating groups tend to favor the reaction, whereas electron-withdrawing groups, like the nitro group, can have a detrimental effect on reaction rates and yields. researchgate.net
Nucleophilic Behavior and Alkylation/Acylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group gives it nucleophilic and basic character. quora.com As a nucleophile, the amino group can attack electrophilic carbon atoms, such as those in alkyl halides (alkylation) or acyl halides (acylation). researchgate.net
However, the nucleophilicity of the amino group in this compound is significantly reduced compared to aniline or 4-propylaniline. The powerful electron-withdrawing effect of the para-nitro group delocalizes the nitrogen's lone pair into the aromatic ring, making it less available to attack an electrophile. pearson.comresearchgate.net This decreased basicity and nucleophilicity means that alkylation or acylation reactions may require more forcing conditions compared to those for more electron-rich anilines. nih.govrsc.org
Transformations Involving the Nitro Group in this compound
The nitro group is a versatile functional group that undergoes a wide array of chemical transformations. These reactions are central to the synthetic utility of nitroaromatic compounds. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group itself can be transformed into various other functional groups, including amines, nitroso compounds, and hydroxylamines, making it a valuable synthetic handle.
The photochemistry of nitroaromatic compounds is a rich and complex field. Upon absorption of UV light, nitroarenes can be excited to singlet and triplet states, which then undergo a variety of reactions. For nitroanilines, photochemical reactions can lead to substitution, reduction, or dimerization.
For instance, studies on m-nitroaniline, a close structural analog of this compound, have shown that it can undergo photochemical nitration in the presence of nitrite ions. organic-chemistry.org The proposed mechanism involves the photoexcitation of nitrite ions to generate nitrogen dioxide radicals (•NO₂), which then attack the aromatic ring to yield dinitro derivatives. organic-chemistry.org The reaction rate is influenced by factors such as pH, concentration of the nitrite ion, and light intensity. organic-chemistry.org
Another common photochemical reaction is intramolecular hydrogen abstraction. In molecules where a hydrogen atom is available in a sterically favorable position, the excited nitro group can abstract it, leading to the formation of a nitroso compound and a hydroxyl radical. For ortho-nitroanilines, this can be a significant pathway due to the proximity of the amino and nitro groups. nih.gov While the propyl group in this compound is not directly ortho to the nitro group, intramolecular hydrogen abstraction from the propyl chain is a possibility, potentially leading to a variety of photoproducts.
Furthermore, photolysis of nitro-substituted anilines in different solvents can lead to either homolytic or heterolytic fission of the N-N bond in N-nitro derivatives, yielding a range of products. arkat-usa.org The specific products formed are highly dependent on the solvent and the presence of oxygen. arkat-usa.org
The photochemical dimerization of nitro-containing compounds has also been observed. For example, a DFT study on the photochemical dimerization of 4-nitro-2-phenylindone revealed the formation of head-to-head and head-to-tail dimers through the first excited singlet state. topitalianscientists.org
The following table summarizes factors affecting the photochemical degradation of p-nitroaniline, a positional isomer of this compound, which provides insight into the general photochemical behavior of such compounds.
| Factor | Observation | Influence on Reaction Rate |
| Light Source Intensity | A 500W lamp leads to faster degradation than a 300W lamp. | Increases with higher light intensity. |
| Initial Concentration | Rate decreases as the initial concentration of p-nitroaniline increases from 5 to 8 mg/L. | Decreases with increasing concentration. |
| Temperature | Rate increases with temperature from 20°C to 50°C. | Increases with higher temperature. |
| Media | Rate constant follows the order: Natural Seawater > Artificial Seawater > Distilled Water. | Dependent on the reaction medium. |
This data is based on the photodegradation of p-nitroaniline and is presented to illustrate the general principles that would apply to this compound. dnmfaizpur.org
The nitro group can participate in and influence radical reactions. Nitroaromatic compounds can act as electron acceptors to form radical anions, which can then undergo further reactions. Radical reactions offer unique pathways for the functionalization of aromatic rings that are often complementary to traditional ionic reactions.
Recent advancements have seen the rise of molecular editing , a synthetic strategy that allows for the precise modification of a molecule's core structure by adding, deleting, or swapping atoms. nih.govnih.govwikipedia.org For a molecule like this compound, this could involve, for example, replacing a carbon atom in the benzene ring with a nitrogen atom to form a pyridine derivative, or swapping the nitro group for another functional group through a series of radical-mediated steps.
One approach to radical reactions involving nitroarenes is their activation via phosphine-mediated radical processes. uwindsor.ca Photocatalytic methods can generate phosphine radical cations that deoxygenate the nitro group, leading to open-shell intermediates with unique reactivity. uwindsor.ca These intermediates can then undergo annulation with alkenes to form complex heterocyclic structures like C3-functionalized indoles. uwindsor.ca This highlights a potential pathway for the transformation of this compound into more complex, value-added molecules.
The classical reactivity of nitroalkenes, which involves 1,4-addition of nucleophiles, can be altered by using free radical species. researchgate.net These radicals can add to the nitro-bearing carbon, leading to a stabilized benzylic radical that subsequently eliminates the nitro group. researchgate.net While this compound is not a nitroalkene, this principle demonstrates the ability of radical species to induce denitration.
Radical chain reactions are characterized by three main phases: initiation, propagation, and termination. acs.orgacs.org
Initiation: Formation of a radical species, often through homolytic cleavage induced by heat or light. acs.org
Propagation: The "chain" part of the reaction where a radical reacts with a stable molecule to form a new radical. acs.org
Termination: The reaction of two radical species to form a stable, non-radical product. acs.org
Umpolung , or polarity inversion, is a powerful concept in organic synthesis that reverses the normal polarity of a functional group. nih.gov In the context of the nitro group, which typically renders the adjacent carbon electrophilic, umpolung strategies would aim to make this position nucleophilic. This can be achieved by converting the nitro group into a derivative that can stabilize a negative charge on the adjacent carbon. For instance, nitroalkanes can be deprotonated to form nitronates, which are nucleophilic and can participate in reactions like the Henry reaction. dnmfaizpur.orgnih.gov While direct deprotonation of the aromatic ring of this compound is not feasible, the concept of umpolung can be applied to transformations of the nitro group itself. A "reversed-dipole" or umpolung nitration has been developed where a nucleophilic nitrogen-containing species is introduced onto an electron-deficient aromatic ring and subsequently oxidized to a nitro group. arkat-usa.org
Lewis Acid Activation: Lewis acids can play a crucial role in activating nitroaromatic compounds. A Lewis acid can coordinate to the oxygen atoms of the nitro group, increasing its electron-withdrawing effect and further polarizing the molecule. This activation can facilitate nucleophilic aromatic substitution or other transformations. For example, Lewis acids are known to accelerate Diels-Alder reactions by coordinating to carbonyl groups, and a similar principle can apply to nitro groups. nih.gov In the context of this compound, a Lewis acid could also coordinate to the amino group, altering its directing effect in electrophilic substitution reactions. The combination of a Lewis acid with a Lewis base in bifunctional catalysts is an emerging area for asymmetric carbon-carbon bond formation. researchgate.netrsc.org
Brønsted Acid Activation: Brønsted acids can also significantly influence the reactivity of nitroanilines. Protonation of the amino group makes it a strong deactivating, meta-directing group. This is a standard strategy used in the nitration of aniline to prevent oxidation and direct the incoming nitro group to the meta position. Conversely, protonation of the nitro group can make it a better leaving group in nucleophilic substitution reactions. Recent research has shown a co-catalytic effect of nitro compounds in Brønsted acid-catalyzed reactions. organic-chemistry.org It is suggested that hydrogen-bonded aggregates of nitro compounds and acids are the kinetically competent catalysts. organic-chemistry.org This indicates that this compound could itself participate in the catalytic cycle of certain Brønsted acid-catalyzed reactions.
Reaction Kinetics and Thermodynamic Considerations in Nitroaniline Conversions
The conversion of the nitro group in nitroanilines, most commonly its reduction to an amino group, is a thermodynamically favorable process. However, it often faces a significant kinetic barrier, necessitating the use of catalysts. The kinetics of these reductions are widely studied, often using the reduction of 4-nitroaniline as a model reaction.
The reaction is typically pseudo-first-order with respect to the nitroaniline when the reducing agent (e.g., NaBH₄) is used in large excess. The apparent rate constant (k_app) can be determined by monitoring the decrease in the absorbance of the nitroaniline over time.
Kinetic studies on the reduction of various nitroaromatic compounds have shown that the rate of reduction can be influenced by the position and nature of other substituents on the aromatic ring. For instance, kinetic curves for the reduction of different nitro compounds over a Pd/Al₂O₃ catalyst show that o-nitroaniline is reduced faster than m-nitroaniline, which is in turn reduced faster than p-nitroaniline under the specific conditions studied.
The table below presents kinetic and thermodynamic data for the catalytic reduction of nitrophenols, which are structurally related to nitroanilines. This data provides insight into the parameters that govern such reactions.
| Parameter | 4-Nitrophenol | 2-Nitrophenol | Notes |
| Apparent Rate Constant (k_app) | Higher | Lower | The difference is attributed to intramolecular hydrogen bonding in 2-nitrophenol. |
| Activation Energy (Ea) | 35.8 kJ/mol | 42.1 kJ/mol | Determined from the temperature dependence of the reaction rate. |
| Enthalpy of Activation (ΔH‡) | 33.3 kJ/mol | 39.6 kJ/mol | Related to the energy barrier for the reaction. |
| Entropy of Activation (ΔS‡) | -156.4 J/mol·K | -138.8 J/mol·K | Reflects the change in order from the reactants to the transition state. |
This data is for the reduction of nitrophenols using an ionic liquid-stabilized gold nanoparticle catalyst and is illustrative of the kinetic and thermodynamic parameters for nitroarene reduction.
Computational and Theoretical Investigations of 3 Nitro 4 Propylaniline
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure and conformational possibilities of 3-Nitro-4-propylaniline. These theoretical approaches allow for a detailed examination of the molecule's geometry at the atomic level.
Density Functional Theory (DFT) has been a primary tool for investigating the structural and electronic characteristics of this compound. DFT studies, particularly using the B3LYP functional with various basis sets, have been employed to optimize the molecular geometry and predict its vibrational frequencies. These calculations help in understanding the molecule's stability and its preferred spatial arrangement.
While specific studies employing Restricted Hartree-Fock (HF) DFT for this compound are not extensively detailed in the provided context, ab initio methods like HF are foundational in quantum chemistry. They provide a basis for more complex calculations and are often used in conjunction with DFT to refine understanding of electron correlation effects on the molecular structure.
Theoretical calculations reveal that the this compound molecule is not perfectly planar. The presence of the propyl and nitro groups introduces steric hindrance, causing a slight twisting of these groups relative to the benzene (B151609) ring. This non-planarity is a key feature of its molecular structure, influencing its electronic and spectroscopic properties. The bond lengths and angles are influenced by the electronic effects of the electron-donating amino group and the electron-withdrawing nitro group.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (Amino) | ~1.38 Å |
| Bond Length | C-N (Nitro) | ~1.47 Å |
| Bond Angle | C-C-N (Amino) | ~121° |
| Dihedral Angle | C-C-N-O (Nitro) | Varies (non-planar) |
Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of this compound are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
The HOMO-LUMO energy gap is directly related to the optical gap of the molecule, which determines the wavelength of light it can absorb. For this compound, the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups leads to a smaller energy gap. This is due to intramolecular charge transfer from the amino group to the nitro group through the π-system of the benzene ring. This charge transfer character influences the molecule's absorption spectrum, typically shifting it to longer wavelengths (a bathochromic shift).
The electronic structure of this compound is a direct consequence of the substituent effects of the amino, nitro, and propyl groups on the benzene ring. The amino group acts as a strong electron-donating group, increasing the electron density of the ring and raising the energy of the HOMO. Conversely, the nitro group is a strong electron-withdrawing group, which lowers the energy of the LUMO. The propyl group has a weaker, electron-donating inductive effect. The interplay of these groups facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key feature of its electronic behavior.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | ~ -5.8 eV |
| LUMO Energy | ~ -2.5 eV |
| HOMO-LUMO Energy Gap | ~ 3.3 eV |
Dipole Moments and Polarisabilities
The electronic properties of this compound, such as its dipole moment (µ) and polarizability (α), are dictated by the interplay of its constituent functional groups. The molecule features an electron-donating amino group (-NH₂) and a propyl group (-C₃H₇) in concert with a strong electron-withdrawing nitro group (-NO₂). This "push-pull" arrangement results in a significant ground-state dipole moment due to intramolecular charge transfer from the donor side of the molecule to the acceptor side.
Theoretical investigations, typically employing Density Functional Theory (DFT), are used to calculate these properties. While specific computational values for this compound are not prominently available in the reviewed literature, analysis of related nitroaniline isomers provides significant insight. For instance, studies on m-nitroaniline reveal that the dipole moment is enhanced when the molecule is in a crystalline state compared to its isolated, gas-phase form. This enhancement is attributed almost exclusively to inductive effects from the electric field created by surrounding molecules in the crystal lattice acs.org.
Polarizability, the measure of how easily the electron cloud of a molecule can be distorted by an external electric field, is also a key parameter. Molecules with extensive π-conjugated systems and charge-transfer characteristics, like this compound, are expected to exhibit significant polarizability. Computational models can determine the mean polarizability (α) and the polarizability anisotropy (Δα), which are crucial for understanding the material's linear optical response and its interactions with other molecules.
To illustrate the typical magnitude of these properties in related compounds, the calculated dipole moments for m-nitroaniline and p-nitroaniline are presented below.
Table 1: Comparative Calculated Dipole Moments of Nitroaniline Isomers
| Compound | Computational Method | Basis Set | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| m-Nitroaniline | B3LYP | 6-31G** | 5.26 (in-crystal) |
| p-Nitroaniline | B3LYP | 6-31G** | 8.36 (in-crystal) |
Data sourced from theoretical investigations on crystalline nitroanilines for comparative purposes. acs.org
Linear and Nonlinear Optical (NLO) Properties
The unique electronic structure of this compound, characterized by its electron donor-acceptor framework, makes it a candidate for materials with significant nonlinear optical (NLO) properties. NLO materials interact with high-intensity light, such as from lasers, to produce new optical frequencies, a phenomenon governed by the material's hyperpolarizability. The presence of the π-conjugated benzene ring facilitates charge transfer from the amino group (donor) to the nitro group (acceptor), which is a fundamental requirement for second and third-order NLO activity.
Organic molecules like this compound are of particular interest because their NLO response originates at the molecular level and can be tuned through synthetic modification. The key molecular properties are the first hyperpolarizability (β), which relates to second-order NLO effects like second-harmonic generation (SHG), and the second hyperpolarizability (γ), which governs third-order phenomena. Theoretical studies on similar push-pull nitroanilines confirm that intramolecular charge transfer and the delocalization of π-electrons are decisive factors in generating a large NLO response researchgate.netrsc.org.
Quantum chemical calculations are essential for predicting and understanding the NLO properties of molecules. Methods like Time-Dependent Hartree-Fock (TDHF) and Density Functional Theory (DFT) are used to compute the static and frequency-dependent hyperpolarizabilities dntb.gov.ua. These calculations reveal the relationship between the molecular structure and the magnitude of the NLO response.
For molecules with a donor-π-acceptor structure, the first hyperpolarizability (β) is highly dependent on:
The strength of the donor and acceptor groups.
The length and efficiency of the π-conjugated bridge.
The energy difference between the ground and first excited states. A smaller energy gap generally leads to a larger β value nih.gov.
The nitro group is a powerful electron acceptor, and its presence significantly enhances the NLO properties nih.gov. In this compound, the combination of the amino and nitro groups across the benzene ring creates a strong charge-transfer axis, which is expected to result in a substantial β value. While specific calculations for this compound are not detailed in the surveyed literature, data from analogous compounds underscore the potential of this structural motif.
Table 2: Illustrative Calculated NLO Properties of a Related Chromophore
| Compound | Property | Computational Method | Calculated Value (esu) |
|---|---|---|---|
| p-Nitroaniline | First Hyperpolarizability (β) | DFT | Varies with method, typically in the range of 10⁻³⁰ to 10⁻²⁹ esu |
| p-Nitroaniline | Second Hyperpolarizability (γ) | DFT/TDHF | Varies with method, typically in the range of 10⁻³⁶ to 10⁻³⁵ esu |
Values are representative and intended to illustrate the order of magnitude for push-pull nitroaromatics.
In the solid state, the optical properties of molecular materials are influenced by collective electronic excitations known as excitons. An exciton (B1674681) is a bound state of an electron and an electron hole, which are attracted to each other by electrostatic forces. When a photon is absorbed by the crystal, it can create an exciton, which can then propagate through the lattice.
The presence of excitonic effects means that the optical absorption spectrum of the crystal is not simply the sum of the absorption spectra of the individual molecules. The interactions between molecules in the crystal lead to a splitting of the excited states into a band of excitonic states. Consequently, the optical band gap, which corresponds to the energy of the lowest excitonic state, is typically different from the electronic band gap calculated for a single molecule researchgate.net. Theoretical studies on m-nitroaniline and p-nitroaniline have highlighted this distinction, noting that direct comparison between calculated electronic band gaps and experimentally measured optical band gaps requires consideration of excitonic absorption peaks researchgate.net. Detailed investigations into the specific excitonic effects within the crystalline phase of this compound have not been prominently reported.
A significant difference exists between the optical properties of an isolated molecule (gas phase) and the bulk material (crystalline phase). Computational studies comparing the molecular and bulk phases of 3-nitroaniline (B104315) (m-NA) provide a framework for understanding these differences worldscientific.comresearchgate.net.
Key findings from these theoretical comparisons include:
Band Gap Reduction: The electronic band gap of the crystalline phase is generally smaller than that of the corresponding isolated molecule. This is due to intermolecular interactions in the solid state that lead to the broadening of energy levels into bands worldscientific.com.
Spectral Broadening and Intensity: Optical spectra, particularly for nonlinear phenomena, exhibit higher intensity and more complex splitting in the bulk phase compared to the molecular phase. This arises from the collective response of the ordered molecules in the crystal lattice researchgate.net.
Influence of Intermolecular Interactions: Although intermolecular forces like van der Waals interactions are weak, they cause the crystalline band structure to show low dispersion. This results in the crystalline spectra being very similar to the molecular spectra at lower energies. However, at higher energies and for nonlinear responses, the differences become more pronounced worldscientific.com.
Plasmon Resonances: The crystalline phase exhibits collective electron oscillations (plasmons) at much higher energies than the vapor phase. For m-NA, the plasmon peak in the crystal is about 10 eV higher than in the isolated molecule worldscientific.com.
These findings suggest that while molecular models are useful for initial predictions, accurate modeling of the optical properties of a material like crystalline this compound requires solid-state calculations that account for the bulk environment worldscientific.com.
Intermolecular Interactions and Supramolecular Architecture
The arrangement of molecules in the solid state, or its supramolecular architecture, is governed by a network of non-covalent intermolecular interactions. tue.nlmdpi.com These interactions, though weaker than covalent bonds, are highly directional and collectively determine the crystal packing, density, stability, and even the bulk physical properties of the material. For this compound, the key interactions are expected to be hydrogen bonds and π–π stacking interactions.
Crystallographic studies of closely related compounds, such as 3-Nitro-4-(propylamino)benzonitrile (B1613740), provide a clear model for the likely supramolecular structure. In these systems, molecules are linked through specific interactions to form a stable three-dimensional network. The primary forces at play are hydrogen bonds involving the amino and nitro groups, and π-stacking of the aromatic rings. This self-assembly into complex architectures is a hallmark of supramolecular chemistry rsc.org. The formation of robust hydrogen-bonded frameworks can also significantly enhance the thermal stability of nitro-containing compounds rsc.org.
Hydrogen bonds are the most significant directional interactions in the crystal structure of nitroaniline derivatives. Analysis of analogous structures reveals a combination of intramolecular and intermolecular hydrogen bonds.
Intramolecular N-H···O Hydrogen Bonds: A strong intramolecular hydrogen bond is commonly formed between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This interaction creates a six-membered pseudo-ring, which helps to planarize the nitro-aromatic system and stabilize the molecular conformation.
Intermolecular N-H···O Hydrogen Bonds: The remaining amino hydrogen can participate in intermolecular hydrogen bonds with the nitro group of a neighboring molecule. In some structures, like that of ethyl 3-nitro-4-(propylamino)benzoate, these interactions link molecules into centrosymmetric dimers, which act as fundamental building blocks for the larger crystal structure researchgate.net.
While N-H···N interactions are possible, the N-H···O bonds are typically more dominant in nitroanilines due to the high electronegativity and acceptor strength of the nitro-group oxygen atoms.
Table 3: Typical Hydrogen Bond Geometries in a Related Compound (3-Nitro-4-(propylamino)benzonitrile)
| Bond Type | Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| Intramolecular | N-H···O | 0.86 | 2.12 | 2.70 | - |
| Intermolecular | C-H···O | 0.93 | 2.48 - 2.65 | - | - |
Data from a closely related analogue used for illustrative purposes. acs.org
Aromatic Interactions (π-stacking, C-H···π)
Aromatic interactions, specifically π-stacking and C-H···π interactions, are crucial non-covalent forces that dictate the three-dimensional architecture of molecular crystals. In molecules like this compound, the electron-rich π system of the benzene ring is central to these interactions.
Computational and crystallographic studies on closely related analogs provide significant insight into the interactions expected for this compound. For instance, the crystal structure of 3-nitro-4-(propylamino)benzonitrile reveals the presence of weak aromatic ring π–π interactions, characterized by a minimum ring centroid-centroid separation of 3.7744 (13) Å. nih.gov A similar compound, 4-isopropylamino-3-nitrobenzonitrile, also exhibits weak π–π interactions, though with a slightly larger centroid separation of 3.9841 (16) Å. iucr.org These slip-stacked arrangements are a common feature in the crystal packing of substituted aromatics. core.ac.uk
In addition to π-π stacking, weak intermolecular C—H···O hydrogen bonds involving the nitro group are observed, which link adjacent molecules. nih.goviucr.org The geometry of these interactions in 3-nitro-4-(propylamino)benzonitrile has been defined, showing a C-H···O bond linking an aromatic carbon to a nitro oxygen on a neighboring molecule. nih.gov Such C-H···π and related interactions are fundamental in the formation of supramolecular assemblies. marquette.eduaip.org The solvation environment can also influence these interactions; for example, the interaction between water's hydrogen atoms and the π-cloud of aniline (B41778) is weak and scales with the electron-donating character of the ring substituents. chemrxiv.org
| Interaction Type | Compound Analog | Distance (Å) | Reference |
| π-π Stacking | 3-Nitro-4-(propylamino)benzonitrile | 3.7744 (13) | nih.gov |
| 4-Isopropylamino-3-nitrobenzonitrile | 3.9841 (16) | iucr.org | |
| C-H···O Bond | 3-Nitro-4-(propylamino)benzonitrile | H···A: 2.42, D···A: 3.331 (2) | nih.gov |
Role of Substituents in Crystal Packing and Supramolecular Self-Assembly
The substituents on the aromatic ring—specifically the nitro group and the propylamino group—play a defining role in the crystal packing and subsequent supramolecular self-assembly of this compound. core.ac.uk Their electronic and steric properties create a network of specific, directional intermolecular forces. rsc.org
The primary driving forces for assembly in nitroaniline derivatives are hydrogen bonds and π-stacking interactions. core.ac.ukreading.ac.uk The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, while the amino group is an electron-donating hydrogen bond donor. chemrxiv.orgacs.org This electronic push-pull relationship results in strong, directional hydrogen bonds. In the crystal structure of 3-nitro-4-(propylamino)benzonitrile, a distinct intramolecular N—H···O hydrogen bond is formed between the amine hydrogen and an oxygen of the nitro group. nih.govresearchgate.net This interaction locks the nitro group into a nearly coplanar orientation with the benzene ring (dihedral angle of 1.3°), which in turn facilitates intermolecular packing. nih.gov
Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, confirms the dominance of hydrogen bonding in related structures. In a copper(II) complex of 4-nitroaniline, O···H/H···O contacts account for 55.8% of all intermolecular interactions. iucr.orgresearchgate.net Similarly, in another study, these contacts represented the largest contribution at 28.5%. iucr.org
| Substituent | Electronic Effect | Role in Intermolecular Interactions |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Acts as a primary hydrogen bond acceptor (C-H···O, N-H···O). nih.govchemrxiv.org |
| -NH(C₃H₇) (Propylamino) | Electron-donating (+R effect) | Acts as a primary hydrogen bond donor (N-H···O). chemrxiv.orgmdpi.com |
| -C₃H₇ (Propyl) | Weakly electron-donating (+I effect) | Exerts steric influence on packing; participates in weak van der Waals forces. |
Solvation Effects and Charge Distribution Patterns
The distribution of electron density in this compound is highly asymmetric, a direct consequence of its electronically opposed substituents. This charge distribution can be modeled using computational methods like Density Functional Theory (DFT), which provides insight into the molecule's reactivity and intermolecular interactions. thaiscience.info
The powerful electron-withdrawing nature of the nitro group significantly lowers the electron density of the aromatic ring, pulling it towards the nitro substituent. chemrxiv.orgnih.gov This creates a localized negative electrostatic potential on the oxygen atoms of the nitro group. acs.org Conversely, the amino group is a strong electron-donating substituent that increases the electron density of the π-system. chemrxiv.orgmdpi.com The propyl group attached to the amine contributes a mild electron-donating inductive effect. This combination results in a molecule with a significant dipole moment and distinct regions of positive and negative charge, which are key to its interactions. mdpi.com
Theoretical studies on related nitroaromatic compounds show a clear correlation between the charge on the nitro group and molecular properties. researchgate.net The distribution of Mulliken charges, calculated via DFT, for a similar molecule like p-nitroaniline shows a significant negative charge on the nitro oxygens and a positive charge on the attached nitrogen, illustrating the charge polarization. thaiscience.info
Solvation has a profound effect on this charge distribution and the resulting interactions. In polar solvents, the highly polar nitro and amino groups will be strongly solvated. This interaction with the solvent can modulate the strength of the intermolecular forces observed in the solid state. pku.edu.cn The challenge in computational chemistry is to accurately simulate these solvent effects, as they are critical for predicting properties like pKa and reaction equilibria. pku.edu.cn The difference in interaction energies between the gas phase and a solvent phase can be remarkable, highlighting the crucial role of the surrounding medium in molecular behavior. researchgate.net
| Property | Influence of Substituents | Implication |
| HOMO/LUMO Gap | The push-pull system narrows the energy gap compared to unsubstituted aniline. chemrxiv.orgthaiscience.info | Affects electronic transitions and reactivity. |
| Electrostatic Potential | Negative potential localized on nitro-oxygens; positive potential near amino-hydrogens. acs.org | Dictates sites for electrophilic and nucleophilic attack and hydrogen bonding. |
| Dipole Moment | Significantly increased due to charge separation by nitro and amino groups. mdpi.com | Enhances interactions with polar solvents and other polar molecules. |
| Solvation | Strong interactions between polar solvents and the -NO₂ and -NH(C₃H₇) groups. pku.edu.cn | Can alter conformational preferences and the strength of intermolecular forces. researchgate.net |
Spectroscopic Characterization and Advanced Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of 3-Nitro-4-propylaniline, offering detailed information about the chemical environment of its hydrogen and carbon atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra provide a fingerprint of the molecule's structure. In a typical synthesis, the purity of this compound can be confirmed to be ≥95% through ¹H NMR analysis. rsc.org
The ¹H NMR spectrum of a related compound, 3-Nitro-N-propylaniline, shows characteristic signals that help in identifying the propyl group and the substituted benzene (B151609) ring. rsc.org For instance, the aromatic protons appear as multiplets in the δ 6.8–7.2 ppm range, indicative of meta-substitution. The propyl group exhibits a triplet at approximately δ 1.0 ppm for the terminal methyl (-CH₃) group and a multiplet around δ 2.4 ppm for the methylene (B1212753) (-CH₂-) group adjacent to the aromatic ring.
Similarly, the ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electron-withdrawing nitro group and the electron-donating amino group. mdpi.com For 3-Nitro-N-propylaniline, key signals in the ¹³C NMR spectrum include peaks at approximately δ 12.7, 44.4, 112.0, 115.5, 129.3, and 147.9. rsc.org
Table 1: Predicted ¹H NMR and ¹³C NMR Data for Propylaniline Derivatives
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| 3-Nitro-N-propylaniline | Aromatic protons (multiplets, δ 6.8–7.2), Propyl protons (triplet, δ ~1.0; multiplet, δ ~2.4) | ~12.7, 44.4, 112.0, 115.5, 129.3, 147.9 rsc.org |
| 4-Propylaniline | Aromatic protons (doublets, δ 6.94 and 6.60), Propyl protons (multiplet, δ 2.53-2.39; quartet, δ 1.56; triplet, δ 0.89) researchgate.net | Not specified |
Note: The data for 3-Nitro-N-propylaniline is based on experimental findings for a closely related structure and serves as a predictive model.
NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. By taking spectra at different time points, chemists can observe the disappearance of reactant signals and the appearance of product signals, thereby determining the reaction's endpoint. oxinst.com
Furthermore, NMR is crucial for assessing the purity of the final product. The presence of extraneous peaks in the NMR spectrum can indicate impurities, such as starting materials or byproducts. oxinst.com For many synthesized organic compounds, a purity of ≥95% is often confirmed by ¹H NMR analysis. rsc.orgacs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu For this compound, the IR spectrum would show characteristic absorption bands corresponding to the N-H bonds of the amino group, the N-O bonds of the nitro group, and the C-H and C=C bonds of the aromatic ring and propyl group.
The N-O stretching vibrations of a nitro group attached to an aromatic ring typically appear as two distinct bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com The N-H stretching of the amino group is expected around 3400 cm⁻¹, while C-N vibrations are observed near 1250 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Amino | N-H stretch | ~3400 |
| Nitro (Aromatic) | N-O asymmetric stretch | 1550-1475 orgchemboulder.com |
| Nitro (Aromatic) | N-O symmetric stretch | 1360-1290 orgchemboulder.com |
| Aromatic Ring | C=C stretch | ~1600-1450 |
| Alkyl Group | C-H stretch | ~2960-2850 |
This table is based on typical IR values for the specified functional groups.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
For this compound (C₉H₁₂N₂O₂), the expected exact mass is approximately 180.09 Da. nih.gov HRMS analysis can confirm this molecular formula with high precision.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, offers faster analysis times and better resolution. measurlabs.com Tandem Mass Spectrometry (MS/MS) adds another layer of specificity by fragmenting selected ions and analyzing the resulting daughter ions, which is particularly useful for identifying and quantifying compounds in complex mixtures. d-nb.infonih.gov
In a typical UPLC-MS/MS setup for analyzing aniline (B41778) derivatives, a C18 column is often used for separation with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) containing a small amount of formic acid. d-nb.infochromatographyonline.com The mass spectrometer is often operated in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for quantification. d-nb.inforesearchgate.net This technique allows for the sensitive and selective detection of compounds like this compound in various matrices. The robustness of such methods is often tested by slightly varying parameters like flow rate and column temperature to ensure reliable results. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. nih.gov
For the analysis of aniline derivatives, a capillary column is typically used. sigmaaldrich.com The mass spectrometer fragments the eluted compounds, and the resulting mass spectrum serves as a fingerprint for identification by comparing it to spectral libraries. nih.gov GC-MS can be used for purity assessment and to identify byproducts in the synthesis of this compound. The use of derivatization agents can sometimes be employed to improve the chromatographic properties of the analytes. sigmaaldrich.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Chemometric Approaches
UV-Vis spectrophotometry is a versatile analytical technique for the quantitative analysis of organic compounds containing chromophores. Aromatic amines, including nitro-substituted derivatives like this compound, possess chromophoric groups (the benzene ring, amino group, and nitro group) that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu
Direct UV spectral analysis is a recognized method for detecting and monitoring aromatic amines. researchgate.net These compounds typically exhibit strong absorption in the UV range of 200–350 nm. researchgate.net The specific absorption wavelength (λmax) is influenced by the molecular structure, including the type and position of substituent groups on the aromatic ring, as well as the solvent used for analysis. docbrown.info For instance, the UV-Vis spectrum of 3-nitroaniline (B104315), a compound structurally similar to this compound, shows absorption maxima around 275 nm and 340 nm. docbrown.info The peak around 275 nm is characteristic of the phenol-like structure, while the broader band extending into the visible region is due to the extended conjugation provided by the nitro group. docbrown.info The reduction of the nitro group to an amino group, as in the conversion of 3-nitroaniline to 3-aminophenol, results in a significant change in the absorption spectrum, which can be monitored to follow reaction kinetics. researchgate.net
The analysis of wastewater for aromatic amines resulting from the breakdown of azo dyes often relies on direct UV spectrophotometry, as these amines are typically detected at wavelengths below 350 nm. researchgate.net However, in complex matrices, direct analysis is often hindered by spectral overlap from other components, necessitating more advanced analytical approaches. researchgate.netrsc.org
Table 1: Typical UV-Vis Absorption Maxima for Related Aromatic Compounds This table provides illustrative data for compounds structurally related to this compound to indicate expected spectral regions of interest.
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Phenol (B47542) | 275 | Not Specified |
| 3-Nitrophenol | 275, 340 | Not Specified |
| 3-Nitroaniline | 275, 340 | Not Specified |
Source: Adapted from NIST data and other spectroscopic studies. docbrown.inforesearchgate.net
When analyzing complex mixtures where the spectra of different components overlap, univariate methods based on Beer-Lambert law at a single wavelength fail. Multivariate calibration techniques, such as Partial Least Squares (PLS) regression, are powerful tools for resolving such issues. nih.govresearchgate.net PLS builds a mathematical model that correlates the full spectral data (predictor variables) with the concentrations of the analytes of interest (response variables). researchgate.net This approach is particularly useful for the simultaneous determination of isomers or multiple analytes in a single sample without prior separation. researchgate.netresearchgate.net
For the analysis of nitroaniline isomers, PLS has been successfully applied to UV-Vis spectrophotometric data. nih.govresearchgate.net By using a calibration set of mixtures with known concentrations, a PLS model can be developed to predict the concentrations of each isomer in unknown samples, even with severe spectral interference. nih.gov The method's success relies on extracting the relevant information from the spectra while filtering out noise and irrelevant variations. pan.pl
To further improve the predictive ability of PLS models, spectral data can be preprocessed to remove information that is unrelated (orthogonal) to the analyte concentrations. nih.gov Orthogonal Signal Correction (OSC) is a preprocessing technique that filters out variations from the spectral data (X-matrix) that are not correlated with the concentration data (Y-matrix). nih.govresearchgate.net This simplifies the subsequent PLS model, often reducing the number of required PLS components and improving its interpretability and predictive accuracy. nih.govcapes.gov.br
In the simultaneous determination of nitroaniline isomers, applying an OSC filter before PLS calibration has been shown to significantly enhance the model's performance. nih.govresearchgate.net The removal of spectral variations due to background or matrix effects allows the PLS model to focus on the variance directly related to the analytes. nih.gov This leads to lower prediction errors and more robust calibration models. nih.govresearchgate.net
Table 2: Comparison of PLS and OSC-PLS Models for Simultaneous Determination of Nitroaniline Isomers This table illustrates the improvement in model prediction accuracy by using OSC as a preprocessing step. Data is for m-nitroaniline, o-nitroaniline, and p-nitroaniline.
| Analyte | Model | Root Mean Square Error of Prediction (RMSEP) |
|---|---|---|
| m-nitroaniline | PLS | 1.3818 |
| m-nitroaniline | OSC-PLS | 0.6567 |
| o-nitroaniline | PLS | 1.2181 |
| o-nitroaniline | OSC-PLS | 0.2692 |
| p-nitroaniline | PLS | 0.3953 |
Source: Ghasemi, J., & Niazi, A. (2005). nih.govresearchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation, identification, and quantification of individual components from complex mixtures. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable techniques.
HPLC is a preferred method for the analysis of nitroaniline isomers and other aromatic amines because it can handle thermolabile and polar compounds without the need for derivatization. chromatographyonline.com The separation is typically achieved using a reverse-phase column, where a nonpolar stationary phase is paired with a polar mobile phase.
Several HPLC methods have been developed for the separation of nitroanilines. chromatographyonline.comsielc.comscribd.comlcms.cz These methods often employ a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water, sometimes with an acid modifier like phosphoric acid to improve peak shape. chromatographyonline.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the analytes exhibit strong absorbance, such as 254 nm. researchgate.net The retention time of a compound is a key parameter for its identification. For example, in a mixture of nitroaniline isomers, the elution order depends on their polarity and interaction with the stationary phase. studylib.net
Table 3: Exemplary HPLC Conditions for Nitroaniline Separation This table summarizes various reported conditions for the HPLC analysis of nitroaniline isomers, which would be applicable for developing a method for this compound.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|
| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | UV/MS |
| Acclaim™ 120 C18 (3 µm) | Acetonitrile/Water Gradient | Not Specified | UV |
| Eurospher 100-5 Si (Normal Phase) | Heptane/Ethanol (85:15) | 1.0 | UV at 225 nm |
Source: SIELC Technologies, Chromatography Online, and other HPLC application notes. chromatographyonline.comsielc.comlcms.czresearchgate.net
Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. organomation.comlibretexts.org While some aromatic amines can be analyzed directly, others may require derivatization to improve their volatility and thermal stability. libretexts.org A key component of a GC system is the detector, which must be sensitive and selective for the target analytes. organomation.com
For nitrogen-containing compounds like this compound, the Nitrogen-Phosphorus Detector (NPD) is exceptionally effective. scioninstruments.combucksci.com The NPD is a thermionic detector that is highly selective for compounds containing nitrogen and phosphorus, showing a response that can be up to 100,000 times greater for these compounds than for hydrocarbons. bucksci.com This high selectivity minimizes interferences from matrix components, making it ideal for trace analysis in complex samples like environmental extracts or biological fluids. scioninstruments.comnih.gov The detector operates by catalytically reacting nitrogen or phosphorus-containing molecules on the surface of a heated bead, producing ions that generate a measurable electrical signal. bucksci.com EPA Method 8131, for instance, specifies the use of GC with a specific detector like NPD for the determination of aniline and its derivatives in environmental samples. epa.gov
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-nitroaniline |
| 3-aminophenol |
| Acetonitrile |
| Aniline |
| Azo dyes |
| Benzene |
| Ethanol |
| Heptane |
| m-nitroaniline |
| Methanol |
| o-nitroaniline |
| p-nitroaniline |
| Phenol |
| 3-Nitrophenol |
| 4-Nitrophenol |
| Phosphoric acid |
Solid-Phase Extraction (SPE) and On-Line SPE Systems
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry for the extraction, concentration, and purification of analytes from complex matrices, such as environmental water samples. chromatographyonline.comresearchgate.netacs.org The technique is favored over traditional liquid-liquid extraction due to its reduced solvent consumption, higher efficiency, and potential for automation. chromatographyonline.comresearchgate.net On-line SPE systems, which directly couple the extraction process to a chromatographic system like High-Performance Liquid Chromatography (HPLC), offer further advantages, including full automation, enhanced reproducibility, and increased sensitivity. chromatographyonline.comthermofisher.comnih.gov
The fundamental principle of SPE involves the partitioning of a compound between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents). The process typically consists of four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. icpms.cz The choice of sorbent is critical and is based on the physicochemical properties of the analyte and the matrix. For polar compounds like nitroanilines, various sorbents have been successfully employed.
Detailed Research Findings
While specific studies detailing the SPE of this compound are not prevalent in the reviewed literature, extensive research on structurally similar compounds, particularly other nitroanilines and substituted anilines, provides a strong basis for developing and predicting effective extraction methodologies.
Research on the analysis of aniline and nitroanilines in water samples has demonstrated the efficacy of on-line SPE coupled with HPLC. chromatographyonline.comthermofisher.com In one such study, a Dionex SolEx™ HRP cartridge, which contains a hydrophilic-lipophilic balanced polymer, was used for the enrichment of aniline and four other nitroanilines from tap and pond water. chromatographyonline.com This system, followed by HPLC with UV detection, achieved high sensitivity with method detection limits ranging from 0.1 to 0.2 µg/L. chromatographyonline.com The recoveries for spiked samples were generally high, indicating the effectiveness of the SPE procedure. fishersci.com
Another study focused on the simultaneous analysis of substituted anilines and phenols using a fully automated on-line SPE-HPLC system. nih.gov This research evaluated different polymeric sorbents and found that a Hysphere-GP sorbent provided superior results in terms of sensitivity and selectivity. The detection limits for the studied compounds were in the range of 0.05 to 0.2 µg/L in river water. nih.gov
For multiresidue analysis of polar organic micropollutants, a mixed-bed multilayer SPE cartridge has been developed for on-line coupling with HPLC-tandem mass spectrometry (MS/MS). sonar.ch This approach allows for the simultaneous extraction of a wide range of compounds with varying polarities. Such a strategy would likely be effective for the extraction of this compound from complex environmental matrices.
The selection of the SPE sorbent is crucial for achieving high recovery and clean extracts. For polar compounds like this compound, reversed-phase sorbents such as C18 and polymeric sorbents are commonly used. Polymeric sorbents, in particular, are often favored for their high surface area, stability across a wide pH range, and ability to retain a broad spectrum of compounds.
The following table summarizes typical performance data for the SPE of related nitroaniline compounds from water samples, which can serve as a reference for the expected performance for this compound.
Table 1: Representative Performance Data for the On-Line SPE-HPLC of Nitroanilines in Water Data extrapolated from studies on similar compounds.
| Analyte | Sorbent Type | Sample Matrix | Recovery (%) | Limit of Detection (LOD) (µg/L) |
| o-Nitroaniline | Polymeric (HRP) | Tap Water | 98 - 108 | 0.1 - 0.2 |
| m-Nitroaniline | Polymeric (HRP) | Tap Water | 98 - 108 | 0.1 - 0.2 |
| p-Nitroaniline | Polymeric (HRP) | Tap Water | 98 - 108 | 0.1 - 0.2 |
| Substituted Anilines | Polymeric (Hysphere-GP) | River Water | Not Reported | 0.05 - 0.2 |
Given the polar nature of this compound, an on-line SPE method using a polymeric or a modern reversed-phase sorbent, followed by HPLC with UV or MS detection, would be the recommended approach for its trace-level determination in environmental water samples. The specific conditions, such as the choice of washing and elution solvents, would need to be optimized to ensure maximum recovery and removal of matrix interferences.
Applications of 3 Nitro 4 Propylaniline As a Molecular Scaffold
Role as a Versatile Intermediate in Organic Synthesis
3-Nitro-4-propylaniline is a valuable molecular scaffold in organic synthesis due to the presence of three key functional groups: a nitro group, an amino group, and a propyl-substituted aromatic ring. acs.org The nitro group is a strong electron-withdrawing group, which activates the molecule for certain reactions and can be readily transformed into other functional groups. kochi-tech.ac.jpkochi-tech.ac.jp The amino group is a versatile functional handle that can participate in a wide array of chemical transformations. The combination of these features makes this compound a versatile starting material for the construction of more elaborate molecules.
Building Block for Complex Organic Molecules
The distinct reactivity of the amino and nitro groups on the aniline (B41778) ring allows for selective chemical modifications, making this compound a useful building block for creating more complex organic structures. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the nitro group can be reduced to an amine, enabling further functionalization. evitachem.comfrontiersin.org This differential reactivity allows for a stepwise and controlled approach to building larger molecules with specific functionalities.
For instance, the amino group can be acylated to form amides, which can then direct further substitutions on the aromatic ring. Subsequently, the nitro group can be reduced to an amine, providing a new site for chemical modification. This sequential reaction strategy is a cornerstone of synthetic organic chemistry for the assembly of complex target molecules.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a critical class of compounds in medicinal chemistry and materials science, and this compound serves as a valuable precursor for their synthesis. frontiersin.orgnih.govnih.govopenmedicinalchemistryjournal.com The presence of both an amino group and a nitro group in a specific substitution pattern on the aromatic ring facilitates the construction of various heterocyclic systems. frontiersin.org
The general strategy involves the chemical transformation of the amino and nitro groups to participate in cyclization reactions. For example, the reduction of the nitro group to an amine, followed by a reaction with a suitable dielectrophile, can lead to the formation of fused heterocyclic systems. The specific type of heterocycle formed depends on the reagents and reaction conditions employed. The synthesis of nitrogen-containing heterocycles is a significant area of research due to their diverse biological activities and applications in various fields. nih.govmdpi.comresearchgate.net
Contributions to Dye and Pigment Manufacturing
Aniline derivatives have historically been fundamental components in the synthesis of dyes and pigments. guidechem.comepa.gov The presence of the chromophoric nitro group and the auxochromic amino group in this compound makes it a suitable candidate for the production of colored compounds. epa.gov
Synthesis of Azo Dyes (e.g., Para Red)
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic colorants. scispace.comnih.gov The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.govunb.ca
This compound, as a primary aromatic amine, can be diazotized using a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or an aromatic amine, to form the azo dye.
A well-known example of an azo dye is Para Red. wikipedia.orgyoutube.comscribd.com While the classical synthesis of Para Red utilizes p-nitroaniline, the underlying chemical principles are directly applicable to this compound. scispace.comyoutube.comscribd.comatbuftejoste.com.ng The diazotization of the aniline derivative and subsequent coupling with a naphthol derivative would yield a structurally related azo dye. The specific shade and properties of the resulting dye would be influenced by the propyl group on the aniline ring. The general reaction scheme is a cornerstone of industrial dye synthesis. nih.govsapub.org
Advanced Materials Science Applications
The functional groups present in this compound also lend themselves to applications in the field of materials science, particularly in the synthesis of functional polymers and other advanced materials.
Synthesis of Polymers and Advanced Materials
Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers like polyaniline. vulcanchem.com The amino group of this compound can participate in polymerization reactions. The resulting polymer would have a backbone similar to polyaniline but with the added functionality of the nitro and propyl groups. These substituent groups can influence the polymer's properties, such as solubility, processability, and electronic characteristics.
Furthermore, the nitro group itself can be a valuable functional group in materials science. It is a strong electron-withdrawing group that can be used to tune the electronic properties of conjugated polymers, potentially lowering the band gap and enhancing charge transport capabilities. nih.gov The ability to incorporate such functional groups into a polymer backbone is crucial for the development of new materials for applications in electronics, such as in polymeric solar cells and light-emitting diodes. nih.gov
Innovations in Coatings, Adhesives, and Electronic Devices
The distinct chemical properties of this compound and its derivatives make them valuable components in the development of advanced materials. The presence of the nitro and amino groups allows for various chemical modifications, enabling the creation of polymers and materials with tailored functionalities for coatings, adhesives, and electronic devices.
Research has shown that related nitroaniline compounds can be functionalized and incorporated into polymeric structures to enhance their properties. For instance, derivatives like 2-Bromo-4-nitro-N-propylaniline are utilized in polymer synthesis for coatings, where the functional groups can facilitate cross-linking reactions, leading to materials with improved mechanical strength and resistance to environmental degradation. The inherent stability of the nitroaniline core contributes to the durability of these coatings.
In the realm of advanced materials, derivatives of this compound have been investigated for their potential in creating novel hybrid materials. One study detailed the synthesis of layered organic-inorganic hybrid materials using 4-nitro-N,N'-bis(3-trimethoxysilyl)propylaniline. researchgate.net In this application, the silsesquioxane derivative, which is structurally analogous to this compound, acts as a pillar, intercalating between silicate (B1173343) layers. researchgate.net This creates a thermally stable network with micro- and mesoporosity, making such materials potentially useful for sensors and nonlinear optics. researchgate.net The nitroaniline component in these hybrids contributes to their unique optical properties. researchgate.net
Furthermore, the broader class of functionalized anilines is recognized for its utility in electronic materials. For example, 3-Fluoro-4-propylaniline, a related compound, is used as a building block for complex organic molecules like Schiff bases and carbon nanodots, which have applications in organic light-emitting diodes (OLEDs). The electronic characteristics of the aniline derivative, which can be modulated by its substituents, are crucial for the performance of these devices. While direct studies on this compound in OLEDs are not prominent, the principles from related compounds suggest its potential as a scaffold for developing new organic electronic materials. The electron-withdrawing nature of the nitro group in such compounds is a key feature that can be exploited in material science. smolecule.com
Table 1: Applications of this compound Derivatives in Materials Science
| Application Area | Derivative/Related Compound | Function | Potential Benefit |
| Coatings | 2-Bromo-4-nitro-N-propylaniline | Polymer precursor | Enhanced mechanical properties and durability |
| Adhesives | 3-Propylaniline | Silane coupling agent | Improved adhesion between organic and inorganic materials |
| Electronic Devices (OLEDs) | 3-Fluoro-4-propylaniline | Building block for organic molecules | Favorable optical and electronic properties |
| Hybrid Materials (Sensors, Optics) | 4-nitro-N,N'-bis(3-trimethoxysilyl)propylaniline | Organic pillar in layered materials | Thermal stability and tunable optical properties researchgate.net |
Role in Pharmaceutical Research and Active Pharmaceutical Ingredient (API) Synthesis
This compound is a valuable building block in pharmaceutical research, primarily serving as a precursor for the synthesis of more complex medicinal compounds and active pharmaceutical ingredients (APIs). Its scaffold is particularly useful for constructing heterocyclic systems, which are prevalent in many drug molecules.
The chemical structure of this compound allows for a variety of synthetic transformations, making it a key starting material for a range of pharmaceutical intermediates. A significant application is in the synthesis of benzimidazole (B57391) derivatives, a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com
For example, 3-nitro-4-(propylamino)benzoic acid, which can be synthesized from a related precursor, is a direct antecedent to more complex structures. prepchem.com This benzoic acid derivative can be coupled with other molecules to form amide intermediates. In one documented synthesis, N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide was prepared from 3-nitro-4-(propylamino)benzoic acid. mdpi.com This intermediate then undergoes a 'one-pot' reductive cyclization to yield a substituted benzimidazole, specifically 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. mdpi.com This process highlights a direct pathway from a this compound-based scaffold to a medicinally relevant heterocyclic compound.
Another study reports the synthesis of novel benzimidazole-quinoline hybrids with potential anticancer activity. ajrconline.org A key step in this synthesis involves the 'one-pot' nitro reductive cyclization of ethyl-3-nitro-4-(propylamino) benzoate, a direct derivative of the this compound scaffold, to form the core benzimidazole structure. ajrconline.org These examples underscore the utility of this compound as a foundational molecule for generating libraries of pharmacologically active compounds.
Table 2: Synthesis of Medicinal Compounds from this compound Derivatives
| Starting Derivative | Reagents | Product | Application |
| 3-nitro-4-(propylamino)benzoic acid | p-Anisidine, HBTU, NMM | N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide mdpi.com | Intermediate for benzimidazoles mdpi.com |
| N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide | 3,4-dimethoxybenzaldehyde, Sodium dithionite | 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide mdpi.com | Potential medicinal compound mdpi.com |
| Ethyl-3-nitro-4-(propylamino) benzoate | 2,4-dichlorobenzaldehyde, Sodium dithionite | N-arylidene-2-(2,4-dichloro phenyl)-1-propyl-1H-benzo[d] imidazole-5-carbohydrazides ajrconline.org | Potential anticancer agents ajrconline.org |
The this compound scaffold is not only a precursor but also a platform for the discovery of new drug candidates. The nitroaniline moiety is a recognized pharmacophore in medicinal chemistry, and modifications to its structure can lead to compounds with a variety of therapeutic properties.
Nitroaromatic compounds, including derivatives of this compound, are explored for their potential as antimicrobial, anti-inflammatory, and antitumor agents. For instance, research on nitro substituted benzamide (B126) derivatives has shown that these compounds can exhibit significant anti-inflammatory activity by inhibiting nitric oxide (NO) production. researchgate.net The number and position of nitro groups can influence the biological activity, and molecular docking studies have suggested that such compounds can bind effectively to enzymes like inducible nitric oxide synthase (iNOS). researchgate.net
Derivatives of this compound, such as 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline, incorporate other heterocyclic rings like oxadiazoles, which are known to be present in various pharmaceuticals. smolecule.com The synthesis of such hybrid molecules allows for the exploration of new chemical space and the development of compounds with potentially enhanced biological activity. The process of drug discovery often involves creating libraries of related compounds around a core scaffold like this compound to identify leads with optimal efficacy and safety profiles.
Applications in Agrochemical Production
The substituted aniline structure is a cornerstone in the synthesis of many agrochemicals, particularly herbicides. While direct application of this compound in commercial agrochemicals is not widely documented, its structural motifs are central to the production of important crop protection products.
A prominent example is the herbicide trifluralin, which is a dinitroaniline derivative. nih.gov Trifluralin is chemically known as 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline. nih.gov Its synthesis involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with di-n-propylamine. google.comgoogle.com Although this synthesis does not start from this compound itself, it demonstrates the significance of the N-propyl-nitroaniline scaffold in the creation of effective herbicides. The N,N-dipropylamino and dinitro-substituted benzene (B151609) ring are critical for its pre-emergence herbicidal activity, which works by inhibiting plant cell division. thegoodscentscompany.com
Furthermore, chlorinated anilines, which share structural similarities with this compound, are known to be key intermediates in the development of other herbicides, such as those derived from propanil. vulcanchem.com The exploration of different substituents on the aniline ring is a common strategy in agrochemical research to discover new active ingredients with improved efficacy, selectivity, and environmental profiles. The core structure of this compound, therefore, represents a valuable template for the design and synthesis of novel agrochemicals.
Table 3: Relevance of the this compound Scaffold in Agrochemicals
| Agrochemical | Chemical Class | Structural Relevance to this compound | Mechanism of Action |
| Trifluralin | Dinitroaniline Herbicide | Contains a N,N-dipropylamino group and nitro-substituted aniline core nih.gov | Pre-emergence, inhibits microtubule formation and cell division thegoodscentscompany.com |
| Propanil Derivatives | Acylanilide Herbicide | Based on a chlorinated aniline scaffold vulcanchem.com | Post-emergence, inhibits photosynthesis |
Supramolecular Chemistry and Intermolecular Interactions
Host-Guest Chemistry with Substituted Anilines
Host-guest chemistry involves the formation of stable complexes between a larger host molecule and a smaller guest molecule through non-covalent binding. slideshare.net Substituted anilines like 3-Nitro-4-propylaniline are potential guests for various macrocyclic hosts due to their ability to be protonated and their combination of aromatic and aliphatic parts.
Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules known for their pumpkin-like shape, featuring a hydrophobic inner cavity and two carbonyl-lined portals that are highly electronegative. wikipedia.orgnih.gov These features make them particularly effective at binding cationic guest molecules. wikipedia.orgnih.gov
While direct studies on the encapsulation of this compound by cucurbiturils are not extensively documented, the principles of CB[n] host-guest chemistry allow for a strong prediction of their interaction. The secondary amine of the propylamino group can be protonated under acidic conditions, creating a positively charged ammonium (B1175870) center. This cationic site would engage in strong ion-dipole interactions with the electronegative carbonyl portals of a cucurbituril (B1219460) host, such as CB researchgate.net. nih.gov Simultaneously, the hydrophobic propyl group and the benzene (B151609) ring would be favorably encapsulated within the nonpolar cavity of the CB[n] host. wikipedia.org The electron-withdrawing nature of the nitro group influences the pKa of the amino group, thereby affecting the pH range over which the cationic form suitable for binding exists. The stability of such a host-guest complex would be significant, driven by both the cation-portal interaction and the hydrophobic effect.
Table 1: Predicted Interactions between Protonated this compound and Cucurbit researchgate.neturil
| Molecular Component (Guest) | Host Region (CB researchgate.net) | Primary Interaction Type |
|---|---|---|
| Protonated Propylamino Group (-NH₂⁺-) | Carbonyl Portals | Ion-Dipole Interaction |
| Propyl Chain (-CH₂CH₂CH₃) | Hydrophobic Cavity | Hydrophobic Interaction |
Solvation Phenomena and Solvent Effects on Supramolecular Assembly
Solvation, the interaction between a solute and solvent molecules, can profoundly impact chemical processes, including the formation of supramolecular assemblies. scielo.brresearchgate.net The choice of solvent is critical because solvent molecules can compete with or mediate the non-covalent interactions responsible for self-assembly. rsc.org
This compound has distinct regions that interact differently with various solvents:
Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They would strongly solvate the polar nitro and amino groups, potentially disrupting the intermolecular N-H···O hydrogen bonds that are crucial for forming solid-state architectures. mdpi.com
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can accept hydrogen bonds and would solvate the N-H group. Their polarity would also stabilize the molecular dipole of this compound.
Nonpolar Solvents (e.g., hexane, toluene): These solvents would preferentially solvate the hydrophobic propyl chain and the aromatic ring.
In the context of supramolecular assembly, a solvent can either promote or inhibit the process. For host-guest systems like encapsulation by cucurbiturils, water is often the ideal solvent as the hydrophobic effect, a primary driving force for encapsulation, is maximized. nih.gov Conversely, in crystal engineering, a solvent that weakly solvates the molecule might be chosen to encourage the formation of strong intermolecular interactions and subsequent crystallization. The presence of even a small number of explicit solvent molecules can be vital for accurately describing the electronic structure and behavior of sensitive chromophores, highlighting the importance of specific solute-solvent interactions over bulk dielectric effects. mdpi.com
Water-Mediated Interactions and π-Holes
The supramolecular chemistry of nitroaromatic compounds is a field of significant interest, focusing on the noncovalent interactions that direct their assembly in the solid state and in biological systems. While specific crystallographic data for this compound is not extensively detailed in the available literature, its intermolecular interaction profile can be inferred from studies on closely related analogues and the well-documented behavior of the nitro group. The key interactions governing the structure of such compounds include hydrogen bonding and, notably, π-hole interactions, which can be mediated by solvent molecules like water.
Research Findings on Related Compounds
Analysis of analogous structures provides insight into the potential interactions of this compound. For instance, the crystal structure of 3-Nitro-4-(propylamino)benzonitrile (B1613740) reveals that the nitro group is nearly coplanar with the aromatic ring, which facilitates the formation of an intramolecular N—H⋯O hydrogen bond between the amine hydrogen and an oxygen atom of the nitro group. nih.gov In its crystal lattice, molecules are linked by weak intermolecular aromatic C—H⋯Onitro hydrogen bonds and weak π–π stacking interactions. nih.gov
Similarly, in Ethyl 3-nitro-4-(propylamino)benzoate , intramolecular N—H⋯O and C—H⋯O hydrogen bonds are observed. researchgate.net The crystal structure is further stabilized by intermolecular N—H⋯O interactions and short O⋯O contacts, which indicates a dense packing arrangement. researchgate.net These examples underscore the prominent role of hydrogen bonding involving the nitro and amino groups in defining the local molecular environment.
Interactive Data Table: Crystallographic Data of Related Nitroaniline Derivatives
The following table summarizes crystallographic data for compounds structurally related to this compound, illustrating common packing motifs and unit cell parameters.
| Compound Name | Formula | Crystal System | Space Group | V (ų) | Z | Ref. |
| 3-Nitro-4-(propylamino)benzonitrile | C₁₀H₁₁N₃O₂ | Triclinic | P-1 | 526.2 | 2 | nih.gov |
| Ethyl 3-nitro-4-(propylamino)benzoate | C₁₂H₁₆N₂O₄ | Triclinic | P-1 | 611.57 | 2 | researchgate.net |
| 4-Isopropylamino-3-nitrobenzonitrile | C₁₀H₁₁N₃O₂ | Monoclinic | P2₁/n | 1046.5 | 4 | iucr.org |
π-Hole Interactions
A significant, non-canonical interaction involving the nitro group is the π-hole bond. This refers to the attractive force between a region of positive electrostatic potential (the π-hole) located on the nitrogen atom of the nitro group and an electron-rich atom, such as oxygen or sulfur. nih.gov This electropositive region arises due to the electron-withdrawing nature of the oxygen atoms flanking the nitrogen.
Computational studies and analyses of the Protein Data Bank (PDB) have demonstrated that these π-hole interactions are prevalent and energetically significant. nih.govnih.gov The interaction energy for a π-hole bond between a nitroaromatic compound and a lone-pair-bearing species can be approximately -5 kcal mol⁻¹, which is comparable in strength to a conventional hydrogen bond. nih.gov For intramolecular π-hole interactions, stabilizing energies have been estimated to be around 2–3 kcal mol⁻¹. rsc.org
Water-Mediated π-Hole Interactions
In aqueous environments or in hydrated crystal structures, water molecules can act as a bridge, mediating interactions between molecules. Specifically, the lone pairs on the oxygen atom of a water molecule can interact directly with the π-hole on the nitro group of a compound like this compound. nih.govnih.gov Such ligand-water π-hole interactions are crucial in understanding the binding of nitroaromatic drugs to protein targets, where water molecules are often present in the binding cavity. nih.govnih.gov The geometry of this interaction is directional, with the water oxygen positioning itself above the nitro-group nitrogen. nih.gov
While direct experimental evidence for water-mediated interactions in a this compound crystal is pending, the established principles of π-hole chemistry strongly suggest their potential to influence its crystal packing and behavior in solution. The interplay between traditional hydrogen bonds and these π-hole interactions, whether direct or water-mediated, constitutes a key feature of the supramolecular chemistry of this and related nitroanilines.
Future Research Directions and Emerging Paradigms
Development of Highly Chemoselective and Sustainable Synthetic Routes for Substituted Nitroanilines
The synthesis of substituted nitroanilines, including 3-Nitro-4-propylaniline, traditionally relies on methods that can be hazardous and environmentally taxing. nih.gov A significant future direction lies in the development of synthetic routes that are not only highly chemoselective but also adhere to the principles of green chemistry.
Current research is exploring metal-free hydrogen transfer processes, which offer a safer and more sustainable alternative to traditional metal-catalyzed reductions. researchgate.net For instance, a novel protocol using elemental sulfur in aqueous methanol (B129727) has shown promise for the chemoselective reduction of aromatic nitro compounds to their corresponding amines with high yields and a broad substrate scope. researchgate.net Such methods minimize waste and avoid the use of toxic, heavy-metal catalysts. researchgate.net
Another avenue of research focuses on the use of heterogeneous catalysts that can be easily recovered and reused. Alumina-supported nickel nanoparticles, for example, have been successfully employed for the chemoselective reduction of nitroaromatics in water, an environmentally benign solvent. tandfonline.com This approach not only enhances the sustainability of the process but also allows for the tolerance of various sensitive functional groups, expanding the synthetic utility of the method. tandfonline.com
Future efforts will likely concentrate on:
Designing catalytic systems that operate under milder conditions (lower temperatures and pressures).
Utilizing renewable feedstocks and solvents. researchgate.net
Developing one-pot syntheses that combine multiple reaction steps, thereby increasing efficiency and reducing waste. acs.orgpcbiochemres.com
A recent study demonstrated a regioselective and chemoselective synthesis of 4,5-dialkoxy-2-nitroanilines where alcohol served as both the reagent and the solvent, showcasing a greener approach to synthesizing substituted nitroanilines. uj.edu.pl
Table 1: Comparison of Traditional vs. Emerging Synthetic Routes for Nitroanilines
| Feature | Traditional Methods (e.g., Béchamp reduction) | Emerging Sustainable Methods |
| Catalyst/Reagent | Superstoichiometric iron/acid | Catalytic (e.g., Ni, Pd, Mn), Metal-free |
| Solvent | Often harsh organic solvents, corrosive acids | Water, bio-based solvents, or solvent-free |
| Byproducts | Significant amounts of iron sludge and salt waste | Minimal, often recyclable catalyst |
| Selectivity | Can be low, with side reactions | High chemoselectivity, tolerates sensitive groups |
| Safety | Use of pyrophoric catalysts (Raney-Ni), corrosive acids | Milder conditions, less hazardous reagents |
Advanced Computational Modeling for Predicting Reactivity and Spectroscopic Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling offers a pathway to predict its reactivity, spectroscopic properties, and potential applications without the need for extensive empirical experimentation.
DFT studies can elucidate the electronic structure of nitroanilines, providing insights into their reactivity. sioc-journal.cn For example, calculations of frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies. journalirjpac.comacs.org Studies have shown that substituents significantly affect the electronic properties and reactivity of the nitroaniline core. journalirjpac.com
Furthermore, computational methods are crucial for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, helping to understand the electronic transitions responsible for the molecule's color and optical properties. worldscientific.com Such predictions are vital for designing molecules with specific absorption and emission characteristics for applications in dyes and sensors. osti.gov
Future research in this area will likely involve:
Developing more accurate and efficient computational models that can handle larger and more complex systems.
Combining DFT with machine learning algorithms to create predictive models for properties like solubility, toxicity, and biological activity based on molecular structure.
Simulating reaction mechanisms to optimize conditions for higher yields and selectivity. acs.org
A study on 2-methyl-4-nitroaniline (B30703) and 2-amino-4-nitroaniline crystals using DFT highlighted how substituent groups and intermolecular interactions play a major role in the optical response of push-pull organic crystals. researchgate.net Similarly, DFT has been used to study the effect of polyaniline backbone functionalization on its optoelectronic properties, which is relevant for copolymers involving nitroanilines. researchgate.net
Exploration of Novel Catalytic Systems for Nitro Group Transformations
The nitro group is a versatile functional group, and its transformation is a cornerstone of organic synthesis. The development of novel catalytic systems for the reduction of the nitro group in compounds like this compound is a key area of future research. The goal is to achieve high selectivity, efficiency, and sustainability.
While precious metal catalysts like palladium and platinum are effective, their cost and potential for contamination of the final product are significant drawbacks. nih.gov Consequently, there is a strong push towards catalysts based on more abundant and less toxic base metals such as manganese, cobalt, and nickel. nih.govacs.org An air- and moisture-stable manganese catalyst has been reported for the hydrogenation of nitroarenes to anilines under mild conditions. nih.gov
Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. tandfonline.com Recent advancements include the use of metal nanoparticles supported on materials like titania, biochar, or alumina. tandfonline.comresearchgate.netnih.gov These supports can enhance catalytic activity and stability. For example, silver nanoparticles on a titania support have been shown to be highly active for the reduction of nitroarenes. nih.gov In another innovative approach, CuO/Co3O4 nanocomposites have been used for the green reduction of 4-nitroaniline, demonstrating high efficiency and recyclability. bohrium.com
Emerging paradigms in catalysis for nitro group transformations include:
Non-contact hydrogenation: This innovative method physically separates the hydrogen source and the substrate, allowing for the highly selective reduction of the nitro group without affecting other reducible functional groups in the molecule. acs.org
Single-atom catalysts: These systems maximize the efficiency of metal usage and can offer unique selectivity.
Biocatalysis and microbial degradation: Utilizing enzymes or whole microorganisms for nitro group reduction offers a highly sustainable and selective approach, as seen in the degradation of 2-Chloro-4-nitroaniline by Rhodococcus sp. plos.org
Expanding the Scope of this compound as a Molecular Synthon in Complex Molecule Synthesis
A synthon is a conceptual unit within a molecule that represents a potential starting material in a synthetic route. wikipedia.orgmdpi.com this compound, with its distinct functional groups (amino and nitro) and substitution pattern, is a valuable synthon for the construction of more complex molecules, particularly heterocyclic compounds.
The amino group can be readily diazotized and converted into a wide range of other functional groups, while the nitro group can be reduced to an amine, which can then participate in cyclization reactions. This dual functionality allows for the synthesis of a variety of important chemical structures. For instance, o-nitroanilines are key precursors for benzimidazoles, a class of compounds with significant pharmaceutical applications. acs.orgpcbiochemres.com One-pot reductive condensation of 2-nitroaniline (B44862) with aldehydes is a common strategy. tandfonline.compcbiochemres.com
Future research will focus on leveraging this compound to access novel molecular architectures. This includes:
Multicomponent reactions: Designing reactions where this compound and several other starting materials combine in a single step to form complex products, enhancing synthetic efficiency.
Synthesis of pharmacologically active compounds: Using this compound as a building block for new drug candidates. Its derivatives have been explored for various applications in medicinal chemistry.
Development of functional materials: Incorporating the this compound unit into polymers or macrocycles to create materials with specific electronic or binding properties.
The synthesis of complex molecules often relies on the strategic use of synthons derived from readily available starting materials. The functional group pattern of this compound makes it an ideal candidate for building complex heterocyclic systems, which are prevalent in many best-selling pharmaceuticals. beilstein-journals.org
Investigation of Tunable Optoelectronic Properties for Advanced Materials
Nitroanilines belong to a class of molecules known as "push-pull" systems, where an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) are attached to a π-conjugated system (the benzene (B151609) ring). rsc.org This electronic arrangement gives rise to interesting optoelectronic properties, including nonlinear optical (NLO) activity. worldscientific.com
Molecules like p-nitroaniline and its derivatives are known for their large molecular hyperpolarizabilities, which are a measure of their second-order NLO response. google.comaip.org This property is crucial for applications in technologies like frequency doubling of laser light and optical switching. google.comspringerprofessional.de The specific substitution pattern of this compound, with its meta-nitro group, will influence the magnitude and nature of these properties compared to the more commonly studied para-substituted isomers. rsc.org
Future research will focus on:
Synthesizing derivatives: Modifying the structure of this compound by adding other functional groups or extending the π-system to tune its absorption, emission, and NLO properties. nih.gov
Fabricating materials: Incorporating these molecules into crystals, polymers, or thin films and studying their bulk properties. researchgate.netoptica.org The arrangement of molecules in the solid state is critical for achieving a macroscopic NLO effect. worldscientific.com
Exploring new applications: Investigating the potential of these materials in organic light-emitting diodes (OLEDs), organic solar cells, and chemosensors. osti.govacs.org
Computational studies will play a vital role in this area, allowing for the rational design of molecules with optimized optoelectronic characteristics before their synthesis. researchgate.netacs.org For example, DFT calculations can predict how changes in the molecular structure will affect the HOMO-LUMO gap, which is related to the material's color and electronic properties. rsc.org
Table 2: Potential Applications Based on Tunable Properties
| Property | Potential Application | Rationale |
| Nonlinear Optics (NLO) | Optical switching, frequency conversion | Push-pull electronic structure leads to high hyperpolarizability. springerprofessional.deoptica.org |
| Intramolecular Charge Transfer (ICT) | Chemosensors, solvatochromic dyes | The absorption/emission spectrum is sensitive to the local environment. osti.gov |
| Semiconductivity | Organic electronics (e.g., OFETs, OPVs) | Tunable HOMO/LUMO levels allow for engineering of charge transport properties. acs.org |
| Photoluminescence | Organic Light-Emitting Diodes (OLEDs) | Can be designed as emissive materials in the active layer of OLEDs. researchgate.net |
Q & A
Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies?
- Methodology : Apply nonlinear regression (e.g., Hill equation) or Bayesian hierarchical models to EC data. Ensure ethical approval for in vitro assays (e.g., Ames test for mutagenicity), as outlined in ’s guidelines for biological studies .
Methodological Notes
- Basic vs. Advanced Differentiation : Basic questions focus on foundational synthesis and characterization, while advanced questions require interdisciplinary approaches (e.g., computational modeling, kinetic analysis).
- Data Contradiction Resolution : Cross-validate results with orthogonal techniques (e.g., NMR + HRMS) and consult crystallographic databases for structural benchmarks.
- Ethical Compliance : Secure institutional review board (IRB) approval for biological studies and declare conflicts of interest per and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
